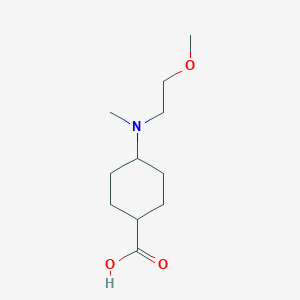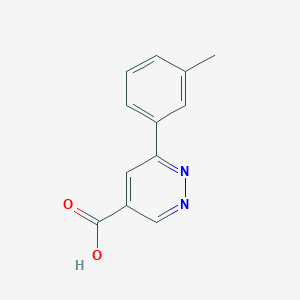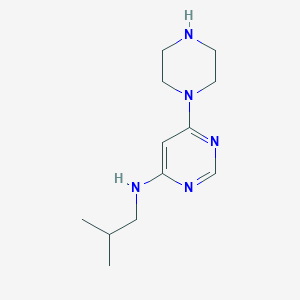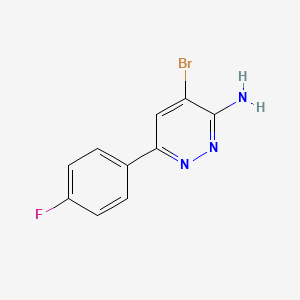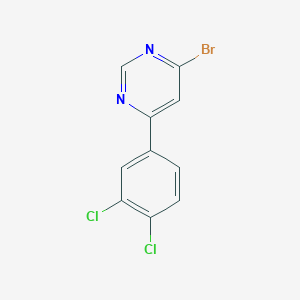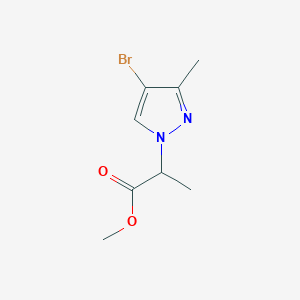
2-(4-bromo-3-méthyl-1H-pyrazol-1-yl)propanoate de méthyle
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate”, the InChI code is "1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3" . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a colorless or white solid or liquid. It has a molecular weight of 219.04 and its purity is 97%. It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique
Applications antileishmaniennes et antimalariennes
Les composés à base de pyrazole, comme le 2-(4-bromo-3-méthyl-1H-pyrazol-1-yl)propanoate de méthyle, sont connus pour leurs divers effets pharmacologiques, notamment leurs activités antileishmaniennes et antimalariennes puissantes . Par exemple, des pyrazoles couplés à l'hydrazine ont été synthétisés et évalués contre l'isolat clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei . Les résultats ont révélé que ces composés présentaient une activité antipromastigote supérieure .
Synthèse organique
Ce composé peut être utilisé comme un intermédiaire important pour les matières premières en synthèse organique . Il peut être utilisé pour synthétiser une variété d'autres composés, contribuant ainsi au développement de nouveaux matériaux et médicaments .
Applications agrochimiques
Le this compound peut également être utilisé dans le domaine agrochimique . En tant qu'intermédiaire, il peut être utilisé dans la synthèse de divers produits agrochimiques, contribuant ainsi au développement de pesticides plus efficaces et respectueux de l'environnement .
Applications pharmaceutiques
Dans le domaine pharmaceutique, ce composé peut être utilisé comme un intermédiaire dans la synthèse de divers médicaments . Sa structure unique peut contribuer au développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .
Domaine des colorants
Ce composé peut également être utilisé dans le domaine des colorants . En tant qu'intermédiaire, il peut être utilisé dans la synthèse de divers colorants, contribuant ainsi au développement de nouvelles couleurs et d'une amélioration des propriétés des colorants .
Synthèse du chlorfenapyr
Le composé est un intermédiaire clé pour la synthèse du chlorfenapyr . Le chlorfenapyr est un insecticide et un acaricide utilisé pour lutter contre un large éventail de ravageurs .
Chimie de coordination et chimie organométallique
Les composés à base de pyrazole ont des applications en chimie de coordination et en chimie organométallique . Ils peuvent agir comme des ligands, se coordonnant avec des ions métalliques pour former des structures complexes .
Applications antimicrobiennes
Les dérivés des composés de pyrazole présentent différentes activités biologiques telles que des activités antibactériennes, antifongiques et anti-amibiennes . Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit enzyme activity, while others may bind to receptors, altering their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Analyse Biochimique
Biochemical Properties
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The interaction of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate with these enzymes can lead to anti-inflammatory effects. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can impact cell growth and survival. Furthermore, this compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzyme activity by binding to the active site and blocking substrate access . Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may also modulate gene expression by interacting with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can influence cellular signaling pathways by binding to receptors and altering their activity, leading to downstream effects on cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate in various experimental settings is crucial for its effectiveness and reliability in research. Long-term exposure to this compound may also result in cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range for this compound to achieve the desired biological effects while minimizing toxicity. Threshold effects, where a certain dosage is required to elicit a response, should also be considered in these studies. Understanding the dosage effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is crucial for its safe and effective use in preclinical research.
Metabolic Pathways
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Pyrazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes . This process can lead to the formation of metabolites with different biological activities, which may contribute to the overall effects of the compound. The metabolic pathways of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be thoroughly investigated to understand its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the transport mechanisms of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is essential for predicting its distribution and accumulation in different tissues. Additionally, the localization of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyrazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. The subcellular localization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be investigated to understand its precise mode of action and potential effects on cellular processes.
Propriétés
IUPAC Name |
methyl 2-(4-bromo-3-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRULBSMNFNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


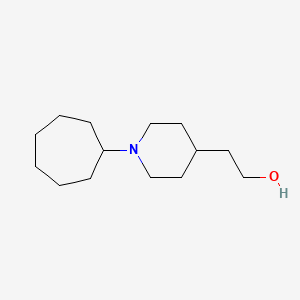

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
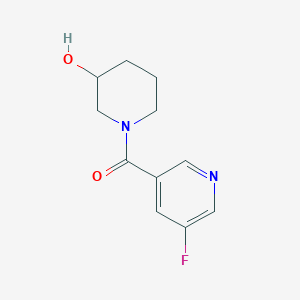
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)
